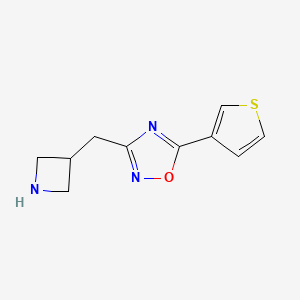

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

Description

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with an azetidinylmethyl group and at the 5-position with a thiophen-3-yl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in drug design, particularly in targeting enzymes and receptors such as PPAR-α .

Properties

IUPAC Name |

3-(azetidin-3-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-2-15-6-8(1)10-12-9(13-14-10)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUVGPNVPNTNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=NOC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 325.34 g/mol. Its structure features an oxadiazole ring fused with an azetidine and a thiophene moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₅S |

| Molecular Weight | 325.34 g/mol |

| CAS Number | 1396782-89-0 |

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. One study demonstrated that certain oxadiazole derivatives inhibited the growth of M. tuberculosis with promising minimum inhibitory concentrations (MIC) .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Compounds within this class have been found to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit the PI3K/Akt pathway, leading to reduced cell viability in cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, oxadiazole derivatives have demonstrated anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting their potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Apoptosis Induction : These compounds can trigger apoptotic pathways in tumor cells by activating caspases and altering mitochondrial membrane potential.

- Cytokine Modulation : By modulating cytokine production, these compounds can effectively reduce inflammation and immune response .

Case Studies

Several case studies highlight the effectiveness of 1,2,4-oxadiazole derivatives:

- Anti-Tubercular Activity : A study by Parikh et al. (2020) reported that specific oxadiazole compounds showed strong activity against M. tuberculosis, achieving an EC value as low as 0.072 μM with excellent solubility profiles .

- Anticancer Research : Villemagne et al. (2020) synthesized new oxadiazole compounds that exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole with structurally or functionally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

* The target compound’s PPAR-α activity is inferred from structural similarity to compound 16 in , where azetidine-like modifications enhance receptor binding.

Key Comparative Insights:

Substituent Effects on Biological Activity :

- The pyridin-3-yl substituent in 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole confers strong PPAR-α agonism (EC₅₀ = 0.18–0.77 μM) but moderate cytotoxicity . Replacing pyridine with azetidinylmethyl (target compound) may improve metabolic stability due to reduced aromaticity and increased saturation, though this requires experimental validation.

- Chloromethyl substitution () provides a reactive site for further derivatization but lacks intrinsic pharmacological activity, highlighting its role as a synthetic intermediate .

Anticancer Potential: The quinolin-8-ylsulfonylmethyl group in 5-(4-fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole enhances EGFR inhibition, surpassing erlotinib in potency . In contrast, the target compound’s azetidinylmethyl group may favor PPAR-α modulation over kinase inhibition, suggesting divergent therapeutic applications. Compound 7 (5-(1H-indol-4-yl)-3-(4-(thiophen-3-yl)phenyl)-1,2,4-oxadiazole) demonstrates how bulky aromatic substituents (e.g., indole) can enhance tumor cell line selectivity .

Energetic vs. Pharmaceutical Applications :

- Energetic derivatives like LLM-191 prioritize detonation performance but suffer from low thermal stability (Tdec = 117°C) . Pharmaceutical analogs, including the target compound, balance lipophilicity (thiophene), hydrogen-bonding capacity (azetidine), and metabolic stability for drug development.

The thiophen-3-yl group, common across all compounds, contributes to π-stacking interactions but may increase hydrophobicity, necessitating formulation optimization.

Preparation Methods

Formation of the Oxadiazole Core

The core 1,2,4-oxadiazole ring is most commonly formed by cyclization of amidoximes with carboxylic acid derivatives. For the target compound, the amidoxime precursor would be functionalized with an azetidin-3-ylmethyl group, while the carboxylic acid derivative would carry the thiophen-3-yl substituent.

- Amidoxime bearing azetidin-3-ylmethyl substituent is reacted with thiophene-3-carboxylic acid methyl or ethyl ester.

- Coupling reagents such as T3P or carbodiimides (EDC, DCC) facilitate the cyclization.

- Typical reaction temperatures range from room temperature to 80 °C.

- Reaction times vary from 0.5 to 6 hours depending on the reagent and catalyst used.

- Yields reported for similar derivatives range from 70% to over 90% under optimized conditions.

Introduction of the Azetidin-3-ylmethyl Group

The azetidine ring is introduced either prior to or after oxadiazole formation:

- Azetidinone intermediates can be synthesized and subsequently functionalized with thiophene-3-ylmethyl groups.

- Alternatively, azetidin-3-ylmethyl amidoximes can be prepared and then cyclized with thiophene carboxylic acid derivatives.

- Protection/deprotection strategies may be employed to handle the reactive amine group on azetidine.

- The azetidine moiety enhances the compound’s biological activity and solubility profile.

Incorporation of the Thiophen-3-yl Moiety

- Thiophene-3-carboxylic acid or its esters serve as the electrophilic partner in the cyclization.

- Thiophene derivatives can also be introduced via coupling reactions (e.g., Suzuki, Heck), but for this compound, direct use of thiophene carboxylic acid esters is more common.

- The thiophene ring remains intact during the oxadiazole ring formation, preserving its electronic properties.

Alternative Synthetic Routes and Recent Advances

| Route | Description | Reaction Conditions | Yield & Notes |

|---|---|---|---|

| One-Pot Amidoxime + Carboxylic Acid Esters in NaOH/DMSO | Room temperature, superbase medium | 4–24 h, yields 11–90% | Simple purification, moderate to long reaction times, sensitive to –OH or –NH2 groups |

| Vilsmeier Reagent Activation of Carboxylic Acid + Amidoxime | One-pot synthesis | Good to excellent yields (61–93%) | Readily available reagents, simple purification |

| Microwave-Assisted Cyclization | Amidoximes + acyl chlorides/esters | Minutes to hours, high yields | Environmentally friendly, short reaction times |

| Tandem Reaction of Nitroalkenes with Arenes and Nitriles | TfOH catalysis, 10 min reaction time | Excellent yields (~90%) | Requires superacid-resistant starting materials |

| Photoredox Catalyzed [3+2] Cycloaddition | Visible light, organic dye catalyst | Moderate yields (35–50%) | Green chemistry approach, ongoing optimization |

These methods provide alternatives that could be adapted for the synthesis of this compound depending on available starting materials and desired scale.

Challenges and Considerations

- Purification : Some synthetic routes yield mixtures requiring chromatographic purification, which can be cumbersome.

- Reagent Sensitivity : Presence of active groups such as –NH2 or –OH in starting materials can limit some methods.

- Reaction Time vs. Yield : Faster methods like microwave-assisted synthesis offer high yields but may require specialized equipment.

- Environmental Impact : Recent trends favor solvent-free or aqueous media and mechanochemistry, though specific reports on this compound are lacking.

- Scale-Up : Industrial synthesis would focus on optimizing yield, cost, and safety, likely favoring one-pot or microwave-assisted methods with readily available reagents.

Summary Table of Preparation Methods for this compound

| Step | Method | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Oxadiazole Ring Formation | Amidoxime + Carboxylic Acid Ester Cyclization | Amidoxime (azetidin-3-ylmethyl), thiophene-3-carboxylic acid methyl/ethyl ester, T3P or EDC | TEA, 80 °C, 0.5–6 h | 70–95% | Common, reliable, moderate conditions |

| Azetidine Introduction | Azetidinone intermediate functionalization or amidoxime synthesis | Azetidinone derivatives, thiophene-3-ylmethyl halides | Various, often mild | Variable | Requires protection strategies |

| Alternative One-Pot Synthesis | Amidoxime + Carboxylic Acid + Vilsmeier reagent | Vilsmeier reagent, room temp | 4–24 h | 61–93% | Simple purification, mild conditions |

| Microwave-Assisted Cyclization | Amidoxime + Acyl Chloride/Esters | Microwave, NH4F/Al2O3 catalyst | Minutes to hours | 80–97% | Rapid, environmentally friendly |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling azetidine derivatives with thiophene-containing oxadiazole precursors. Key steps include:

- Cyclocondensation : Reacting amidoximes with activated carboxylic acids or esters under reflux in solvents like DMF or DME ( ).

- Boron trifluoride-mediated reactions : For sterically hindered substituents, borane complexes (e.g., BF₃·THF) improve yields by stabilizing intermediates ( ).

- Chromatographic purification : Flash column chromatography (e.g., SiO₂ with hexane:ethyl acetate gradients) achieves high purity (>95%) ( ).

- Optimization : Adjusting base (e.g., Cs₂CO₃ vs. NaH) and temperature (50–80°C) can enhance regioselectivity ( ).

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Multimodal spectroscopic and analytical techniques are used:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substitution patterns and purity (e.g., thiophenyl protons at δ 7.2–7.8 ppm) ( ).

- FTIR : Characteristic oxadiazole C=N stretches (~1600 cm⁻¹) and azetidine N-H bends (~3300 cm⁻¹) ( ).

- HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H⁺] calculated within 2 ppm error) ( ).

- SFC/HPLC : Enantiomeric excess (>97%) is confirmed via chiral stationary phases ( ).

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for 1,2,4-oxadiazoles with azetidine and thiophenyl substituents in anticancer research?

- Answer : Key SAR findings include:

- Azetidine moiety : The 3-azetidinylmethyl group enhances solubility and bioavailability compared to bulkier substituents ( ).

- Thiophene position : 5-(Thiophen-3-yl) substitution improves apoptosis induction in breast cancer cell lines (T47D, IC₅₀ ~2 μM) vs. 2-thienyl analogs ( ).

- Electron-withdrawing groups : Trifluoromethyl or chloro substituents on thiophene increase cytotoxicity by enhancing target binding (e.g., TIP47 protein) ( ).

- Table : Biological activity of analogs ( ):

| Substituent (R) | IC₅₀ (μM) | Target Protein |

|---|---|---|

| 3-Chlorothiophen-2-yl | 1.8 | TIP47 |

| 3-Trifluoromethylphenyl | 0.23 | PPAR-α |

Q. How do computational methods like DFT and molecular docking elucidate the compound’s mechanism of action?

- Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) and nucleophilic attack sites on the oxadiazole ring ( ).

- Molecular docking : Identifies binding poses in PPAR-α (ΔG = -19.10 kcal/mol) and TIP47 (Ki = 0.83 μM) ( ).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å) ( ).

Q. How can contradictory biological activity data across studies be resolved?

- Answer : Contradictions often arise from:

- Cell line variability : Activity in T47D (breast) vs. inactivity in A549 (lung) may reflect differential receptor expression ( ).

- Experimental design : Standardize assays (e.g., sulforhodamine B vs. MTT) and control for apoptosis markers (caspase-3/7 activation) ( ).

- Dose-response validation : Use multiple replicates and orthogonal assays (e.g., flow cytometry for cell cycle arrest) ( ).

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.